2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid
Description
Chemical Structure: 2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid is a sulfonyl-containing derivative of acetic acid. Its molecular formula is C₁₂H₁₂F₃NO₅S, with a molar mass of 339.29 g/mol (calculated from analogous compounds in ). The structure features a trifluoromethylbenzyl group attached via an amide linkage to a sulfonyl-acetic acid backbone. This compound is hypothesized to exhibit enhanced metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl (-CF₃) group and polar sulfonyl (-SO₂-) moiety .
Properties
IUPAC Name |
2-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]sulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO5S/c13-12(14,15)9-3-1-2-8(4-9)5-16-10(17)6-22(20,21)7-11(18)19/h1-4H,5-7H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHWWKNDZRCFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CS(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in the suzuki–miyaura coupling reaction.
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Result of Action
Similar compounds have been known to participate in carbon–carbon bond forming reactions, which could potentially lead to the formation of new organic compounds.
Biological Activity
The compound 2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfonyl]acetic acid is a synthetic derivative with potential therapeutic applications. Its structural complexity, featuring a trifluoromethyl group, sulfonyl moiety, and acetic acid component, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data tables and case studies.
- Molecular Formula : C₁₈H₁₇F₃N₂O₃
- Molecular Weight : 366.3 g/mol
- CAS Number : 1142205-12-6
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, a flow cytometry analysis showed that it induces apoptosis in MCF cell lines with an IC₅₀ of approximately 25.72 ± 3.95 μM. In vivo studies demonstrated that treatment with this compound suppressed tumor growth in mice models, indicating its potential as an anticancer agent .
| Study | Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|---|
| Morais et al. (2023) | MCF | 25.72 ± 3.95 | Induces apoptosis |
| In vivo model | Tumor-bearing mice | N/A | Suppresses tumor growth |
Antibacterial Activity
The compound has also been tested for antibacterial efficacy against various strains of bacteria. In vitro assays reveal that it possesses moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 20 - 40 |
| Escherichia coli | 40 - 70 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been evaluated through its effect on cyclooxygenase (COX) enzymes. Notably, it exhibited an IC₅₀ of 3.11 ± 0.41 μM for COX-2 inhibition, suggesting its utility in managing inflammatory conditions .
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation.
- Bacterial Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.
- COX Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, thus alleviating inflammation.
Case Studies
- Study on Anticancer Effects : A detailed investigation into the effects of this compound on MCF cells revealed a dose-dependent increase in apoptotic markers.
- Antibacterial Efficacy : A comparative study with standard antibiotics showed that this compound's antibacterial activity was significant but varied across different bacterial strains.
Comparison with Similar Compounds
Key Functional Groups :
- Trifluoromethylbenzyl group : Increases lipophilicity and resistance to oxidative metabolism.
- Oxo-ethyl bridge : Facilitates conformational flexibility for molecular interactions.
Amide coupling between 3-(trifluoromethyl)benzylamine and a chlorooxalate intermediate.
Sulfonation using reagents like sulfamic acid or sulfur trioxide.
Hydrolysis under basic conditions (e.g., LiOH) to yield the final acetic acid derivative .
Table 1: Structural and Physicochemical Comparisons
Key Comparisons :
Sulfur-Containing Groups :
- The sulfonyl group in the target compound confers higher polarity and acidity compared to sulfanyl (C-S) derivatives like 338421-05-9 (). This increases solubility in aqueous media but may reduce cell membrane penetration .
- Sulfonamide-containing analogs (e.g., Lib-1 in ) exhibit even greater solubility due to additional hydrogen-bonding sites .
Substituent Effects: Trifluoromethyl (-CF₃): Present in the target compound and 338421-05-9, this group enhances metabolic stability and electronegativity. However, its meta position on the benzyl ring (target) vs. aniline (338421-05-9) alters steric and electronic interactions .
Biological Activity :
- Lib-1 to Lib-4 () were screened against protein tyrosine phosphatases (PTPs), showing IC₅₀ values in the micromolar range. The target compound’s sulfonyl group may improve binding to PTP active sites via electrostatic interactions .
- Sulfanyl analogs (e.g., 338421-05-9) might exhibit better bioavailability due to reduced polarity but lower target affinity .
Synthetic Accessibility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
